Éster de N-hidroxisuccinimida de 3-azidopropanoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

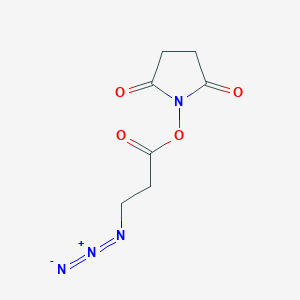

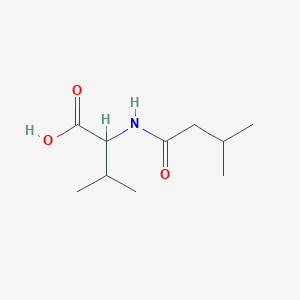

3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent . It is a versatile reactive reagent that has a significant impact on bioconjugation and cross-linking applications . It is deeply embedded in the synthetic mechanism of drug delivery systems, effectively achieving precise targeted release of therapeutic drugs .

Synthesis Analysis

3-Azidopropanoic acid NHS ester is an azidopropanoic acid linker that contains an NHS ester group . The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .Molecular Structure Analysis

The molecular formula of 3-azidopropanoate-N-hydroxysuccinimide ester is C7H8N4O4 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate . The canonical SMILES is C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] .Chemical Reactions Analysis

NHS esters are widely used for chemical cross-linking of lysine residues in proteins . Reaction products of NHS esters were observed not only with lysines, but also with serines, tyrosines, and threonines .Physical And Chemical Properties Analysis

The molecular weight of 3-azidopropanoate-N-hydroxysuccinimide ester is 212.16 . It is soluble in DMSO, DCM, DMF . It appears as a solid powder .Aplicaciones Científicas De Investigación

- Éster de N3-C2-NHS se utiliza ampliamente en química bioortogonal debido a su grupo funcional azida. Reacciona selectivamente con grupos alquino o ciclooctino a través de la cicloadición de azida-alquino catalizada por cobre (CuAAC) o la cicloadición de azida-alquino promovida por tensión (SPAAC). Estas reacciones click permiten el etiquetado específico de sitios de biomoléculas, como proteínas, ácidos nucleicos y lípidos, sin interferir con los procesos celulares nativos .

- Como unión ADC, Éster de N3-C2-NHS facilita la conjugación de fármacos citotóxicos a anticuerpos. Permite la entrega precisa de fármacos al unir la carga útil del fármaco a objetivos específicos de anticuerpos. El enlace éster asegura la estabilidad durante la circulación y libera el fármaco tras la internalización por las células cancerosas, mejorando la eficacia terapéutica .

Química Bioortogonal y Reacciones Click

Conjuntos Anticuerpo-Fármaco (ADCs)

Mecanismo De Acción

Target of Action

The primary target of the 3-azidopropanoate-N-hydroxysuccinimide ester, also known as N3-C2-NHS ester, is in the realm of bioconjugation and cross-linking applications . It is a small molecule reagent that plays a significant role in the synthetic mechanism of drug delivery systems .

Mode of Action

N3-C2-NHS ester operates as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . As a versatile reactive reagent, it interacts with its targets to achieve precise targeted release of therapeutic drugs .

Biochemical Pathways

The compound is deeply embedded in the synthetic mechanism of drug delivery systems . It affects the biochemical pathways involved in bioconjugation and cross-linking, leading to downstream effects such as the targeted release of therapeutic drugs.

Pharmacokinetics

Its role in the targeted release of therapeutic drugs suggests that it may have significant impact on the bioavailability of the drugs it is conjugated with .

Result of Action

The result of the action of N3-C2-NHS ester is the precise targeted release of therapeutic drugs . This is achieved through its role in the synthesis of ADCs, where it serves as a non-cleavable linker .

Action Environment

Given its role in drug delivery systems, factors such as ph, temperature, and the presence of other biochemical entities could potentially influence its action .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-azidopropanoate-N-hydroxysuccinimide ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .

Molecular Mechanism

At the molecular level, 3-azidopropanoate-N-hydroxysuccinimide ester exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azide group in the compound can react with alkynes or cyclooctynes in the presence of a copper catalyst to form a stable triazole ring . This reaction is used in bioconjugation applications, allowing for the attachment of various functional groups or probes to biomolecules .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATICTZQAVLEKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)

![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)